1-(2-Amino-4-(trifluoromethylthio)phenyl)propan-1-one
Description
1-(2-Amino-4-(trifluoromethylthio)phenyl)propan-1-one is a propan-1-one derivative featuring a phenyl ring substituted with an amino (-NH₂) group at position 2 and a trifluoromethylthio (-SCF₃) group at position 4. The ketone moiety (propan-1-one) is attached to the phenyl ring, contributing to its planar structure. The trifluoromethylthio group is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties, solubility, and reactivity .
Properties
Molecular Formula |
C10H10F3NOS |
|---|---|
Molecular Weight |
249.25 g/mol |
IUPAC Name |
1-[2-amino-4-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H10F3NOS/c1-2-9(15)7-4-3-6(5-8(7)14)16-10(11,12)13/h3-5H,2,14H2,1H3 |
InChI Key |
LIFKFTSDAYNBAM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)SC(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
This can be achieved through radical trifluoromethylation, a process that has gained importance in the synthesis of pharmaceuticals, agrochemicals, and materials . The amino group is then introduced through nitration followed by reduction, and the propanone moiety is added via Friedel-Crafts acylation. Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and efficiency.
Chemical Reactions Analysis
1-(2-Amino-4-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
1-(2-Amino-4-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a probe to study enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the propanone moiety can participate in various chemical interactions. These combined effects contribute to the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(2-Amino-4-(trifluoromethylthio)phenyl)propan-1-one can be compared to related propan-1-one derivatives. Key differences arise from substituent variations, which impact physicochemical properties, synthetic routes, and biological activities.
Table 1: Structural and Physicochemical Comparison
Key Comparisons
Electronic Effects :
- The trifluoromethylthio (-SCF₃) group in the target compound creates a strong electron-withdrawing effect, reducing electron density on the aromatic ring compared to analogs with electron-donating groups (e.g., -OTBS in ). This makes the target compound less reactive toward electrophilic substitution but more resistant to oxidation .
- In contrast, compounds like Neroli Ketone with cyclohexenyl groups exhibit neutral electronic profiles, favoring applications in fragrance chemistry.
Synthetic Routes :
- The target compound’s synthesis likely involves amination and trifluoromethylthiolation steps, whereas 1-(3-Ethyl-2-(trifluoromethylthio)phenyl)propan-1-one requires alkylation.
- Compounds with thiazolidine rings (e.g., ) employ microwave-assisted condensation, highlighting divergent strategies for introducing nitrogen-containing heterocycles .
Biological Activity: The amino group in the target compound may facilitate hydrogen bonding with biological targets, while the trifluoromethylthio group enhances membrane permeability. This contrasts with chalcone derivatives (e.g., ), where α,β-unsaturated ketones confer antimicrobial activity through Michael addition reactivity. Thiazolidine-based analogs (e.g., ) show superior antifungal activity, suggesting that heterocyclic substituents play a critical role in bioactivity .
Physicochemical Properties :
- The target compound’s molar mass (249.29 g/mol) and hydrophobicity are intermediate between smaller fragrances (e.g., Neroli Ketone, 194.32 g/mol ) and bulkier analogs like 1-(4-OTBS-phenyl)propan-1-one (290.46 g/mol ).
- Solubility in organic solvents is expected to be higher than in polar solvents due to the trifluoromethylthio group, a trend also observed in ethyl-substituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
